
ZIP (SCRAMBLED) Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZIP (SCRAMBLED) Acetate is a scrambled peptide that serves as a negative control for zeta inhibitory peptide (ZIP). It is primarily used in scientific research to study the effects of ZIP by providing a baseline for comparison .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ZIP (SCRAMBLED) Acetate is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
ZIP (SCRAMBLED) Acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as amino acids, coupling reagents (e.g., HBTU, DIC), and protecting groups (e.g., Fmoc, Boc). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products
The major product of the synthesis is the this compound peptide itself. During the synthesis, intermediate products such as protected peptides may be formed, which are subsequently deprotected to yield the final peptide .
Applications De Recherche Scientifique
ZIP (SCRAMBLED) Acetate is widely used in scientific research as a control peptide. Its applications include:
Neuroscience: Used to study the role of ZIP in synaptic plasticity and memory formation by providing a baseline for comparison.
Cell Biology: Employed in experiments to investigate the effects of ZIP on cellular processes such as signal transduction and protein interactions.
Pharmacology: Utilized in drug development studies to evaluate the specificity and efficacy of ZIP inhibitors.
Mécanisme D'action
ZIP (SCRAMBLED) Acetate acts as a negative control by mimicking the structure of ZIP without exerting its biological effects. This allows researchers to differentiate between the specific effects of ZIP and non-specific effects. The peptide does not interact with the molecular targets or pathways involved in ZIP’s mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zeta Inhibitory Peptide (ZIP): The active peptide that ZIP (SCRAMBLED) Acetate is used to control against.
Myristoylated Peptides: Similar in structure and used in various biological studies.
Uniqueness
This compound is unique in its role as a control peptide. Its scrambled sequence ensures that it does not interfere with the biological processes being studied, making it an essential tool for researchers to validate their experiments .
Propriétés
Formule moléculaire |
C92H158N30O19 |
|---|---|
Poids moléculaire |
1988.4 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-(tetradecanoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C90H154N30O17.C2H4O2/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-61(31-23-42-102-86(92)93)75(126)116-67(47-53(3)4)80(131)117-68(48-56-37-39-58(122)40-38-56)81(132)114-63(32-24-43-103-87(94)95)77(128)112-62(30-21-22-41-91)76(127)113-65(34-26-45-105-89(98)99)79(130)120-73(54(5)8-2)84(135)118-69(49-57-50-107-60-29-20-19-28-59(57)60)82(133)115-64(33-25-44-104-88(96)97)78(129)119-70(52-121)83(134)109-55(6)74(125)108-51-72(124)111-66(85(136)137)35-27-46-106-90(100)101;1-2(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,125)(H,109,134)(H,110,123)(H,111,124)(H,112,128)(H,113,127)(H,114,132)(H,115,133)(H,116,126)(H,117,131)(H,118,135)(H,119,129)(H,120,130)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106);1H3,(H,3,4)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-;/m0./s1 |
Clé InChI |
AFOAEBCWCHNSMC-CQUAHXNOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O.CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


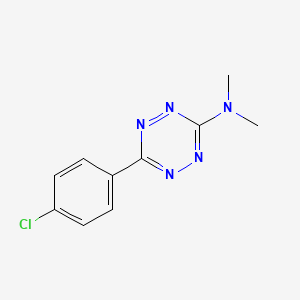
![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B14753518.png)

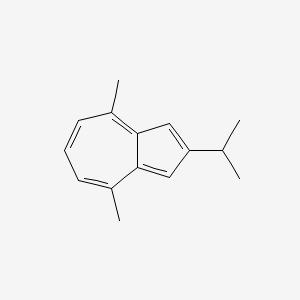

![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
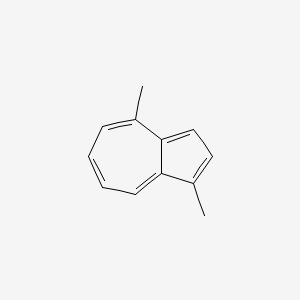
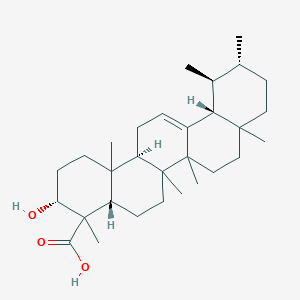
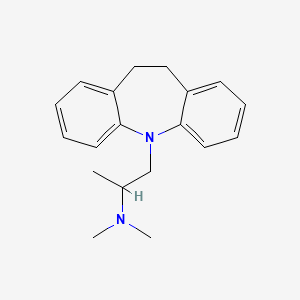

![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)


![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)
